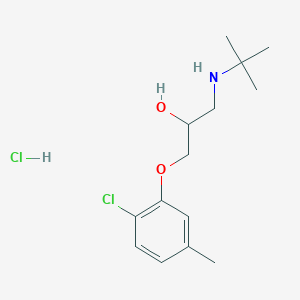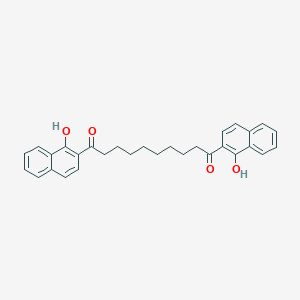
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione, also known as BHND, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields, including organic electronics, photovoltaics, and biomedical research. BHND is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by its unique structure, which contains two naphthyl rings connected by a decane chain.
Mechanism Of Action
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione is believed to function as a charge transport material in OLEDs and OPVs, facilitating the movement of electrons and holes across the device. 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione has a high electron affinity and can efficiently transport electrons, making it an ideal candidate for use in electron transport layers. Additionally, 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione can form stable charge transfer complexes with other organic molecules, further enhancing its charge transport properties.
Biochemical and physiological effects:
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione has also been studied for its potential biochemical and physiological effects. In vitro studies have shown that 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione can inhibit the growth of cancer cells, including breast cancer and lung cancer cells, by inducing apoptosis and cell cycle arrest. 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione has also been shown to possess antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione is its ease of synthesis and purification, which makes it a readily available and cost-effective material for laboratory experiments. Additionally, 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione exhibits good solubility in common organic solvents, making it easy to handle and process. However, 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione is also highly sensitive to air and moisture, which can affect its performance in electronic devices. Furthermore, 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione's potential toxicity and biocompatibility issues need further investigation before it can be used in biomedical applications.
Future Directions
There are several potential future directions for 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione research. One area of interest is the development of 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione-based materials for use in organic electronic devices, such as OLEDs and OPVs. Another area of interest is the investigation of 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione's potential therapeutic applications, particularly in the treatment of cancer and oxidative stress-related diseases. Additionally, further studies are needed to determine the toxicity and biocompatibility of 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione, which will be crucial for its future use in biomedical applications.
Synthesis Methods
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione can be synthesized using a variety of methods, including oxidative coupling of two naphthols, Friedel-Crafts acylation of naphthalene, and palladium-catalyzed coupling of naphthyl halides with alkynes. The most commonly used method involves the oxidative coupling of 1-hydroxy-2-naphthyl groups using a copper catalyst in the presence of oxygen or air.
Scientific Research Applications
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione has been extensively studied for its potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione-based OLEDs have been shown to exhibit high efficiency, low operating voltage, and good stability, making them a promising alternative to traditional inorganic LEDs. Similarly, 1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione-based OPVs have demonstrated high power conversion efficiency, good stability, and low cost, making them a potential candidate for large-scale solar energy production.
properties
CAS RN |
13379-63-0 |
|---|---|
Product Name |
1,10-Bis(1-hydroxy-2-naphthyl)decane-1,10-dione |
Molecular Formula |
C30H30O4 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1,10-bis(1-hydroxynaphthalen-2-yl)decane-1,10-dione |
InChI |
InChI=1S/C30H30O4/c31-27(25-19-17-21-11-7-9-13-23(21)29(25)33)15-5-3-1-2-4-6-16-28(32)26-20-18-22-12-8-10-14-24(22)30(26)34/h7-14,17-20,33-34H,1-6,15-16H2 |
InChI Key |
MGUCPTJBPMXWSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)CCCCCCCCC(=O)C3=C(C4=CC=CC=C4C=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)CCCCCCCCC(=O)C3=C(C4=CC=CC=C4C=C3)O |
Other CAS RN |
13379-63-0 |
synonyms |
1,10-Bis(1-hydroxynaphthalen-2-yl)decane-1,10-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)
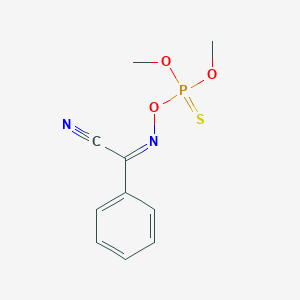
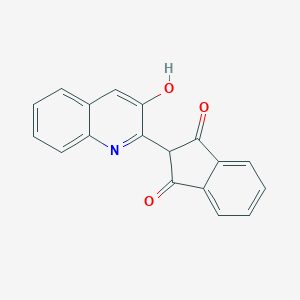
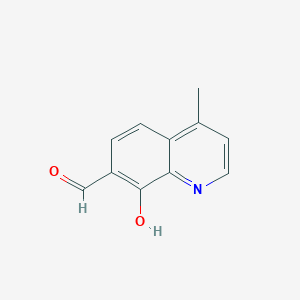
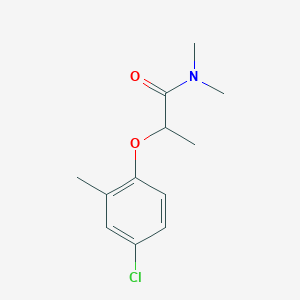
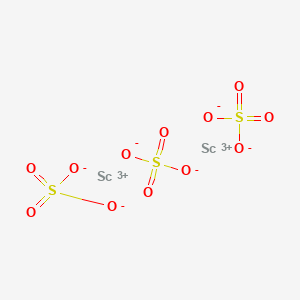
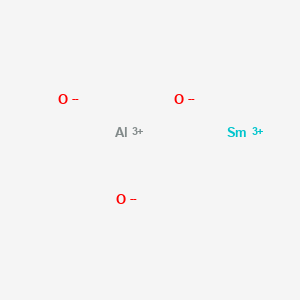
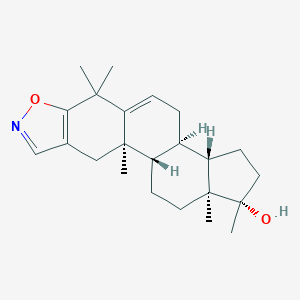
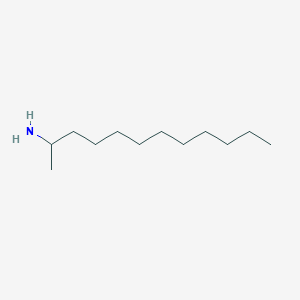
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
